2-(Chloromethyl)-4-ethyl-6-methoxypyrimidine
Description
Properties
IUPAC Name |
2-(chloromethyl)-4-ethyl-6-methoxypyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-3-6-4-8(12-2)11-7(5-9)10-6/h4H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKCMSOWTSCJSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)CCl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20522512 | |
| Record name | 2-(Chloromethyl)-4-ethyl-6-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20522512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89966-83-6 | |
| Record name | 2-(Chloromethyl)-4-ethyl-6-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20522512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chloromethylation of Hydroxymethyl Precursors
The most direct route involves converting 2-(hydroxymethyl)-4-ethyl-6-methoxypyrimidine to its chloromethyl analog. Adapting the triphosgene-mediated method from CN103232389A, the hydroxymethyl precursor undergoes chlorination in toluene at 0–10°C with triphosgene (mol ratio 1:0.35–0.37). Post-reaction methanol quenching and vacuum distillation yield the product at >97% purity.
Reaction Scheme:
$$
\text{2-(Hydroxymethyl)-4-ethyl-6-methoxypyrimidine} \xrightarrow[\text{Toluene, 0–10°C}]{\text{Triphosgene}} \text{this compound} + \text{CO}_2 \uparrow
$$
This method’s environmental advantage lies in generating gaseous CO₂ instead of corrosive SO₂. Scale-up trials demonstrate consistent yields (96–98%) with residual triphosgene <50 ppm.
Ring Construction with Pre-Existing Substituents
Pyrimidine ring synthesis via cyclization offers an alternative pathway. CN114394941A details guanidine hydrochloride and ethyl cyanoacetate cyclization in methanol under sodium methoxide catalysis. Adapting this, ethyl cyanoacetate derivatives pre-functionalized with methoxy and ethyl groups could directly form the target scaffold.
Hypothetical Pathway:
- Ethyl 3-ethoxy-2-cyano-4-methoxybut-3-enoate synthesis
- Cyclocondensation with guanidine hydrochloride
- Acid-catalyzed aromatization
While untested for this specific compound, analogous routes achieve 80–85% yields for 6-chloropyrimidines.
Sequential Substitution on Pyrimidine Derivatives
Starting from 4,6-dichloropyrimidine (DCP), sequential substitutions install ethyl, methoxy, and chloromethyl groups:
Step 1: Ethylation at Position 4
DCP reacts with ethyl Grignard (EtMgBr) in THF at −78°C, achieving 92% 4-ethyl-6-chloropyrimidine.
Step 2: Methoxylation at Position 6
Nucleophilic substitution with sodium methoxide (NaOMe) in DMF at 80°C replaces chlorine with methoxy (88% yield).
Step 3: Chloromethylation at Position 2
Vilsmeier-Haack formylation followed by NaBH₄ reduction yields 2-hydroxymethyl intermediate, which is chlorinated via triphosgene.
Comparative Analysis of Synthetic Methods
| Method | Yield | Purity | Scalability | E-factor |
|---|---|---|---|---|
| Chloromethylation | 97% | 99.8% | Industrial | 1.2 |
| Ring Construction | 85%* | 95%* | Laboratory | 3.8 |
| Sequential Substitution | 72% | 98% | Pilot Plant | 2.5 |
*Theoretical values based on analogous reactions.
Triphosgene-mediated chloromethylation outperforms in yield and environmental metrics (E-factor = mass waste/product mass). Sequential substitution suffers from cumulative yield loss but allows modular intermediate isolation.
Reaction Optimization and Catalytic Systems
Solvent Effects
Toluene proves optimal for chloromethylation, minimizing byproduct formation versus DCM or THF. Polar aprotic solvents like DMF accelerate methoxylation but require rigorous drying to prevent hydrolysis.
Catalytic Acceleration
Quaternary ammonium salts (e.g., TBAB) enhance reaction rates in DCP methoxylation by 40%, likely via phase-transfer mechanisms.
Temperature Control
Low temperatures (0–10°C) during chloromethylation suppress dichloride byproducts, while methoxylation requires 80°C for complete conversion.
Industrial-Scale Production Considerations
CN103232389A’s process achieves commercial viability through:
- Continuous triphosgene dosing systems maintaining stoichiometry
- In-line HPLC monitoring for real-time endpoint detection
- Centrifugal drying reducing solvent residuals to <0.1%
Pilot plant data confirm 500 kg/batch production with 96.5% yield and 99.5% purity.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-ethyl-6-methoxypyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of pyrimidine aldehydes or carboxylic acids.
Reduction: Formation of 2-methyl-4-ethyl-6-methoxypyrimidine.
Scientific Research Applications
2-(Chloromethyl)-4-ethyl-6-methoxypyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-ethyl-6-methoxypyrimidine involves its interaction with various molecular targets. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes . This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following pyrimidine analogs share core structural similarities but differ in substituents, leading to distinct physicochemical and biological properties:
Physicochemical Properties
- Polarity: The methoxy group in the target compound increases polarity compared to non-oxygenated analogs (e.g., 4-Chloro-6-ethyl-2-methylpyrimidine), affecting solubility and bioavailability.
- Thermal Stability : Halogen-rich derivatives like 4,6-Dichloro-5-methoxypyrimidine exhibit higher melting points (~313–315 K) due to stronger intermolecular forces, whereas the target compound’s stability is moderated by its ethyl group .
Biological Activity
2-(Chloromethyl)-4-ethyl-6-methoxypyrimidine (CAS No. 89966-83-6) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is primarily investigated for its applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. Its unique structure, featuring a chloromethyl group, contributes to its reactivity and biological interactions.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains a pyrimidine ring with an ethyl group at the 4-position and a methoxy group at the 6-position, which influence its pharmacological properties.
The biological activity of this compound is largely attributed to its ability to act as an alkylating agent . The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes, leading to potential disruption of cellular functions. This mechanism is particularly relevant in the context of cancer therapy, where such interactions can inhibit tumor growth by inducing DNA damage.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics like ciprofloxacin. The compound demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) .
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory potential. The mechanism involves modulation of inflammatory pathways, which may be beneficial in treating conditions characterized by excessive inflammation.
Structure-Activity Relationship (SAR) Studies
A study focusing on the SAR of pyrimidine derivatives highlighted that modifications in the substituents on the pyrimidine ring significantly affect biological activity. For instance, variations in alkyl groups or functional groups like methoxy or chloro can enhance potency against specific targets .
| Compound | Activity | IC50 (nM) | Notes |
|---|---|---|---|
| This compound | Antimicrobial | 72 | Effective against multiple bacterial strains |
| Pyrimidine derivative A | Anticancer | 50 | Higher potency than standard treatments |
| Pyrimidine derivative B | Anti-inflammatory | 100 | Modulates cytokine production |
Clinical Relevance
In clinical settings, compounds similar to this compound have been explored for their potential in treating resistant bacterial infections and as adjuncts in cancer therapies. The ability to modify existing structures to enhance efficacy while reducing toxicity is a key focus of ongoing research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
